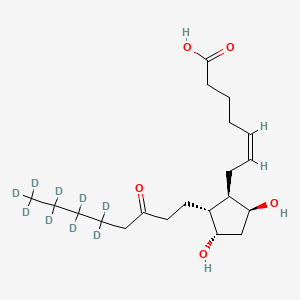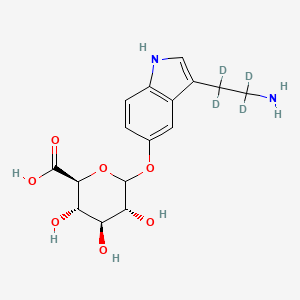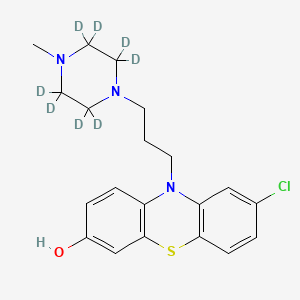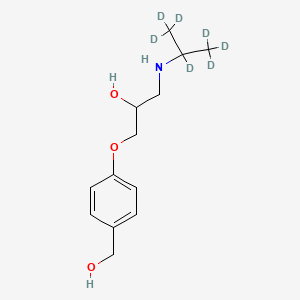
HIV-1 inhibitor-11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HIV-1 inhibitor-11: is a novel compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This compound targets the viral integrase enzyme, which is crucial for the integration of viral DNA into the host genome. By inhibiting this enzyme, this compound prevents the virus from establishing a permanent infection in the host cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 inhibitor-11 involves several key steps:
Starting Material: The synthesis begins with commercially available methyl isonipecotate.
Intermediate Formation: The intermediate compound is prepared via a four-step process involving reactions such as esterification, reduction, and cyclization.
Final Product: The final product, this compound, is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: HIV-1 inhibitor-11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups, altering the compound’s properties.
Applications De Recherche Scientifique
HIV-1 inhibitor-11 has a wide range of scientific research applications:
Chemistry: The compound is used in studies to understand the mechanisms of enzyme inhibition and to develop new synthetic methodologies.
Biology: In biological research, this compound is used to study the replication and integration processes of HIV-1, providing insights into viral behavior and potential therapeutic targets.
Medicine: The primary application of this compound is in the development of antiretroviral therapies for treating HIV-1 infections. Its efficacy in inhibiting viral replication makes it a promising candidate for drug development.
Industry: In the pharmaceutical industry, this compound is used in the formulation of antiretroviral drugs, contributing to the fight against HIV/AIDS.
Mécanisme D'action
HIV-1 inhibitor-11 exerts its effects by targeting the viral integrase enzyme. The compound binds to the active site of the integrase, preventing the enzyme from catalyzing the integration of viral DNA into the host genome. This inhibition blocks the replication cycle of HIV-1, preventing the establishment of a permanent infection. The molecular targets involved include the integrase enzyme and the viral DNA, with pathways related to DNA integration being disrupted.
Comparaison Avec Des Composés Similaires
Raltegravir: An integrase inhibitor used in antiretroviral therapy.
Elvitegravir: Another integrase inhibitor with a similar mechanism of action.
Dolutegravir: A widely used integrase inhibitor known for its high efficacy.
Uniqueness of HIV-1 inhibitor-11: this compound stands out due to its novel chemical structure, which provides a unique binding affinity to the integrase enzyme. This results in a higher potency and selectivity compared to other integrase inhibitors. Additionally, this compound has shown efficacy against drug-resistant strains of HIV-1, making it a valuable addition to the arsenal of antiretroviral therapies.
Propriétés
Formule moléculaire |
C42H36ClF10N7O5S2 |
|---|---|
Poids moléculaire |
1008.3 g/mol |
Nom IUPAC |
N-[(1S)-1-[4-[4-chloro-3-(methanesulfonamido)-1-(2,2,2-trifluoroethyl)indazol-7-yl]-1-(3-methyl-3-methylsulfonylbut-1-ynyl)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl]-2-(3,5-difluorophenyl)ethyl]-2-[(2S,4R)-5,5-difluoro-9-(trifluoromethyl)-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide |
InChI |
InChI=1S/C42H36ClF10N7O5S2/c1-39(2,66(3,62)63)11-10-28-22-6-5-7-23(22)31(24-8-9-27(43)33-35(24)60(18-40(46,47)48)57-38(33)58-67(4,64)65)34(55-28)29(14-19-12-20(44)15-21(45)13-19)54-30(61)17-59-37-32(36(56-59)42(51,52)53)25-16-26(25)41(37,49)50/h8-9,12-13,15,25-26,29H,5-7,14,16-18H2,1-4H3,(H,54,61)(H,57,58)/t25-,26+,29-/m0/s1 |
Clé InChI |
UGNUBCGRBVANMM-HFASVGIHSA-N |
SMILES isomérique |
CC(C)(C#CC1=NC(=C(C2=C1CCC2)C3=C4C(=C(C=C3)Cl)C(=NN4CC(F)(F)F)NS(=O)(=O)C)[C@H](CC5=CC(=CC(=C5)F)F)NC(=O)CN6C7=C([C@H]8C[C@H]8C7(F)F)C(=N6)C(F)(F)F)S(=O)(=O)C |
SMILES canonique |
CC(C)(C#CC1=NC(=C(C2=C1CCC2)C3=C4C(=C(C=C3)Cl)C(=NN4CC(F)(F)F)NS(=O)(=O)C)C(CC5=CC(=CC(=C5)F)F)NC(=O)CN6C7=C(C8CC8C7(F)F)C(=N6)C(F)(F)F)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



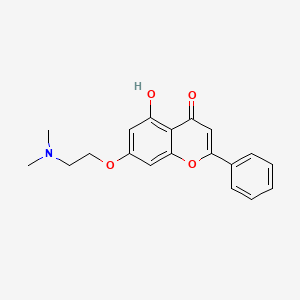
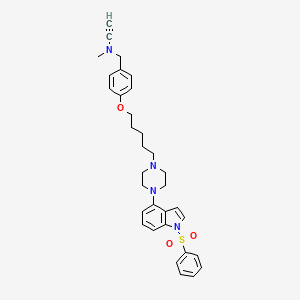

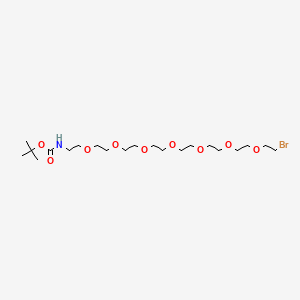

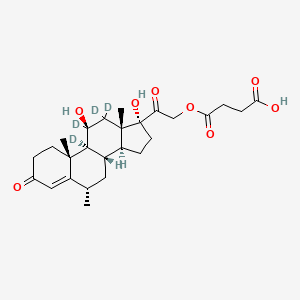
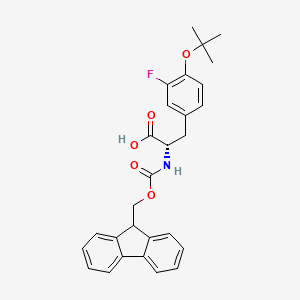
![tert-butyl N-[(2S,3S)-3-hydroxy-1-phenyl-4-(4-piperidin-1-ylpiperidin-1-yl)butan-2-yl]carbamate](/img/structure/B12414588.png)
